Bromadryl's anti-aggregatory properties suggest its potential use in preventing or treating conditions associated with excessive platelet aggregation, such as thrombosis. The drug's ability to modulate key enzymes and pathways involved in platelet activation and aggregation could make it a candidate for further research in cardiovascular pharmacotherapy1 3.
Although not directly related to Bromadoline, research on bronchodilators provides insights into the treatment of airway disorders such as asthma and chronic obstructive pulmonary disease (COPD). The optimization of bronchodilation through the use of muscarinic receptor antagonists and \u03b22-adrenoceptor agonists has been a focus of recent research. This approach, which involves the simultaneous modulation of both arms of the autonomic nervous system, has led to the development of fixed-dose combinations of these drugs in inhalers. The advancements in bronchodilator pharmacology could inform future research on related compounds like Bromadoline2.
The study of 8-Bromo-7-hydroxyquinoline (BHQ), a compound structurally related to Bromadoline, has revealed its potential as a photoremovable protecting group for physiological use. BHQ can be photolyzed to release bioactive molecules, making it a valuable tool for studying cell physiology with two-photon excitation (2PE) technology. This application demonstrates the broader scope of Bromadoline derivatives in biomedical research and their potential utility in regulating biological functions with light4.
Bromocriptine, another derivative, has been shown to increase acetylcholine content in the rat striatum, suggesting an indirect dopaminergic action. This finding opens up possibilities for Bromadoline derivatives in the treatment of neurological disorders, particularly those involving dopaminergic and cholinergic systems. The synergism with dopamine and the requirement for endogenous dopamine for the drug's action highlight the complex interplay between these neurotransmitter systems5.
Bromadoline is a potent anticoagulant rodenticide belonging to the class of compounds known as 1,3-dihydro-2H-isoindol-2-one derivatives. It is primarily used for controlling rodent populations due to its effectiveness in inhibiting blood clotting mechanisms in mammals. The compound acts by interfering with vitamin K metabolism, which is crucial for synthesizing clotting factors in the liver.
Bromadoline was first synthesized and introduced as a rodenticide in the 1970s. Its chemical structure allows it to be highly effective against a variety of rodent species, making it a popular choice in agricultural and urban pest control. The compound is usually available in formulations that facilitate its application in various environments.
Bromadoline is classified as an anticoagulant rodenticide under the broader category of pesticide chemicals. It is specifically categorized as a second-generation anticoagulant, which means it has a longer half-life and requires fewer doses compared to first-generation anticoagulants.
The synthesis of bromadoline typically involves several chemical reactions that include acylation and cyclization processes. One of the notable methods includes the reaction of 4-hydroxycoumarin derivatives with various acylating agents under acidic conditions to form the desired bromadoline structure.
Bromadoline has a complex molecular structure characterized by its isoindolinone framework. Its chemical formula is C_18H_16BrN_3O_3, and it features a bromine atom which contributes to its biological activity.
Bromadoline undergoes various chemical reactions that are significant for its activity as a rodenticide. The primary reaction involves its interaction with vitamin K epoxide reductase, leading to the inhibition of vitamin K recycling.
Bromadoline's mechanism involves the inhibition of vitamin K-dependent carboxylation processes necessary for synthesizing clotting factors.
Studies have shown that bromadoline has a prolonged effect due to its long half-life and high potency compared to other anticoagulants.
Bromadoline is primarily used as a rodenticide in both agricultural and urban settings. Its effectiveness against resistant rodent populations makes it a preferred choice among pest control professionals.
Bromadoline (chemical name: 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide) is a synthetic opioid analgesic initially developed during pharmaceutical research in the 1970s. As a selective μ-opioid receptor (MOR) agonist, it occupies a distinct pharmacological niche among centrally acting analgesics. Unlike clinically deployed opioids, Bromadoline never progressed beyond preclinical development but remains significant for its role in structure-activity relationship (SAR) studies and its chemical kinship to later emerging novel synthetic opioids (NSOs) [1] [4].
Bromadoline is pharmacologically classified as a selective μ-opioid receptor (MOR) agonist. It binds primarily to the MOR, one of four classical opioid receptors (MOR, DOR, KOR, NOP), which are G-protein coupled receptors (GPCRs) distributed throughout the central nervous system and peripheral tissues [3] [9]. Activation of MOR triggers inhibitory G-protein signaling cascades:
Bromadoline exhibits moderate analgesic potency, positioned between codeine and morphine in preclinical models. Studies using rodent antinociception assays (e.g., hot-plate tests, phenylquinone-induced writhing) indicate it is slightly more potent than pentazocine but less potent than morphine [1] [4]. Its selectivity for MOR over delta (DOR) or kappa (KOR) opioid receptors aligns it with traditional MOR-preferring analgesics like morphine, though with distinct chemical scaffolding.
Table 1: Comparative Analgesic Potency of Bromadoline Relative to Reference Opioids
Compound | Relative Potency (Morphine = 1) | Primary Receptor Target |
---|---|---|
Bromadoline | 0.3–0.5 | μ-Opioid (MOR) |
Codeine | 0.1–0.15 | MOR (prodrug) |
Pentazocine | 0.2–0.3 | KOR/MOR partial agonist |
Morphine | 1.0 | MOR |
U-47700 | 7.5 | MOR |
Bromadoline emerged from systematic opioid research at the Upjohn Company (Kalamazoo, Michigan) in the mid-1970s. It was designated internally as U-47931E, reflecting its place within Upjohn’s expansive benzamide/acetamide opioid program [1] [4]. Key milestones include:
This era yielded critical insights into MOR pharmacology but left Bromadoline as a "research-only" compound until its re-emergence in forensic discussions circa 2020 alongside structurally similar NSOs [4] [10].
Bromadoline belongs to the N-substituted cyclohexylbenzamide class of synthetic opioids, sharing a conserved structural framework with several notable analogs:
Table 2: Structural Features of Bromadoline and Key Analogous Opioids
Compound | R₁ (Phenyl Substitution) | R₂ (Amino Group) | Core Modification | Potency vs. Morphine |
---|---|---|---|---|
Bromadoline | 4-bromo | -NH- | None | 0.3–0.5× |
AH-7921 | 3,4-dichloro | -NHCH₂- | Methylene spacer | 0.8× |
U-47700 | 3,4-dichloro | -N(CH₃)- | N-methylation | 7.5× |
U-50488 | 3,4-dichloro | -N(CH₃)- (pyrrolidinyl) | Pyrrolidine substitution | KOR-selective |
Stereochemical sensitivity: Bromadoline’s trans-(1R,2R) configuration (depicted in its IUPAC name) is pharmacologically essential. Early SAR studies demonstrated that stereoisomers of similar compounds (e.g., U-50488) exhibit drastically reduced affinity or switch receptor preference [4] [6]. This underscores why illicit analogs often display unpredictable effects due to racemic synthesis [10].
Legacy in NSO emergence: Bromadoline’s structural template resurfaced circa 2015–2020 when "U-drugs" like U-47700 appeared as recreational NSOs. Their shared benzamide scaffold facilitates modular substitution, enabling clandestine chemists to evade legal controls while retaining MOR activity [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7